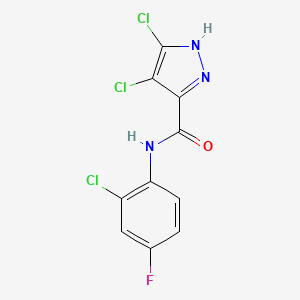

4,5-二氯-N-(2-氯-4-氟苯基)-1H-吡唑-3-甲酰胺

描述

The compound 4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide is a derivative of the pyrazole class, which is known for its diverse range of biological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry, particularly as inhibitors for various biological targets.

Synthesis Analysis

While the specific synthesis of 4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide is not detailed in the provided papers, a related synthesis process is described for a similar pyrazole derivative. The synthesis involves the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide via reaction with an amine, in this case, 2,3-diaminopyridine. The reaction yields a good product at 69% and involves the formation of an acid chloride intermediate before the final carboxamide is formed .

Molecular Structure Analysis

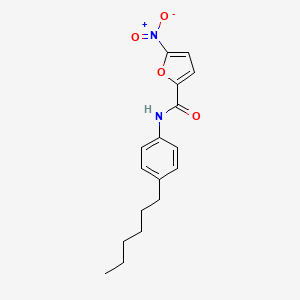

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing nitrogen atoms. The specific substitution pattern on the pyrazole ring, such as the presence of chloro and fluoro groups, can significantly influence the compound's electronic properties and, consequently, its biological activity. However, the exact molecular structure analysis of the compound is not provided in the papers .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can vary depending on the substituents attached to the ring. In the case of the synthesis described, the reaction between the acid chloride and the amine is a typical amide bond-forming reaction. Additionally, the presence of a base and extended reaction time can lead to the formation of different products, such as the 3H-imidazo[4,5-b]pyridine derivative observed in one of the studies . This indicates that pyrazole compounds can undergo various functionalization reactions, which are crucial for the development of new pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of halogen atoms, like chloro and fluoro groups, can affect these properties by altering the compound's polarity and intermolecular interactions. The crystal structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was determined, suggesting that detailed structural analysis is possible and important for understanding the compound's behavior in biological systems .

科学研究应用

吡唑衍生物的合成和生物应用

吡唑衍生物通过各种方法合成,包括缩合后环化,并已广泛用作有机化学中的合成子。这些衍生物表现出广泛的生物活性,例如抗癌、镇痛、抗炎、抗菌、抗病毒和抗 HIV 特性。吡唑 COX-2 抑制剂的成功突显了吡唑支架在药物化学中的重要性,为通过修饰和衍生化吡唑类化合物设计更具活性的生物制剂提供了潜在途径 (Dar & Shamsuzzaman, 2015)。

吡唑啉作为抗癌剂

对吡唑啉衍生物的研究揭示了它们作为抗癌剂的显着影响。由于其多功能应用,探索吡唑啉的生物活性一直是一个感兴趣的领域。最近关于使用吡唑啉衍生物开发新抗癌剂的合成策略的更新突出了它们在对抗癌症方面的潜力,表明对吡唑啉部分的修饰可以发现更有效的治疗方法 (Ray 等,2022)。

药物发现中的杂环支架

吡唑并[1,5-a]嘧啶支架属于所讨论特定化合物所属的更广泛家族的一部分,因其广泛的药用特性而得到认可,包括抗癌、抗感染和抗炎活性。这强调了吡唑类化合物在药物发现中的多功能性,以及它们作为构建模块的潜力,用于开发具有广泛药用特性的类药物候选物 (Cherukupalli 等,2017)。

作用机制

Target of Action

The primary target of BLX3887 is 15-lipoxygenase type 1 (15-LO-1) . This enzyme plays a crucial role in the metabolism of fatty acids and the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .

Mode of Action

BLX3887 acts as an inhibitor of 15-LO-1 . It binds to the active site of the enzyme, preventing it from catalyzing the oxygenation of polyunsaturated fatty acids . The compound is selective for 15-LO-1 over 15-LO-2, 5-LO, and 12-LO .

Biochemical Pathways

By inhibiting 15-LO-1, BLX3887 affects the lipoxygenase pathway . This results in a decrease in the production of 15-LO metabolites, particularly in eosinophils . These metabolites are involved in various biological processes, including inflammation and immune response .

Result of Action

BLX3887 selectively inhibits the production of 15-LO metabolites in eosinophils over neutrophils . It also inhibits endocytosis in, and the migration of, isolated human peripheral blood mononuclear cell-derived dendritic cells in vitro . These effects could potentially modulate immune responses and inflammation.

Action Environment

The action, efficacy, and stability of BLX3887 can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . .

属性

IUPAC Name |

4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3FN3O/c11-5-3-4(14)1-2-6(5)15-10(18)8-7(12)9(13)17-16-8/h1-3H,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVTYLZKKCIGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)NC(=O)C2=NNC(=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(Hydroxymethyl)-3-hydroxy-5-methylphenoxy]-2,4-dihydroxy-3,6-dimethylbenzoic acid methyl ester](/img/structure/B3025938.png)

![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate](/img/structure/B3025943.png)

![[1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B3025944.png)

![Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester](/img/structure/B3025948.png)

![8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3025951.png)

![1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate](/img/structure/B3025954.png)